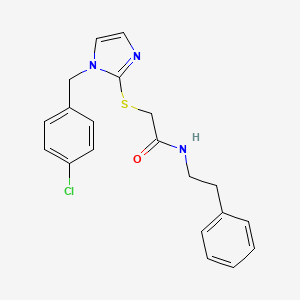
3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, also known as DMTBD, is a compound that has garnered interest in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. Specifically, 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule that plays a role in various cellular processes, including cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells. Additionally, 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to reduce the production of inflammatory cytokines in cells, suggesting its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its ability to selectively target cancer cells, making it a potential candidate for cancer therapy. However, one limitation of using 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide. One potential area of study is the development of more effective synthesis methods for 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, which could improve its accessibility for lab experiments. Additionally, further research is needed to fully understand the mechanism of action of 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide and its potential applications in various fields, including cancer therapy and anti-inflammatory drug development.
Métodos De Síntesis
3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with 3,5-dimethoxybenzoyl chloride. The resulting product is then purified using column chromatography to obtain pure 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide.
Aplicaciones Científicas De Investigación
3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-8-12(9-14(10-13)23-2)15(21)18-17-20-19-16(24-17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGIUNIFVZQSES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2389582.png)

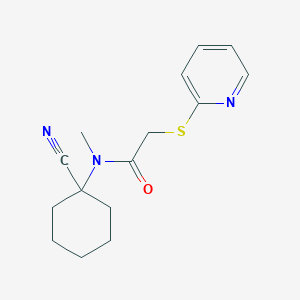
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2389588.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2389591.png)
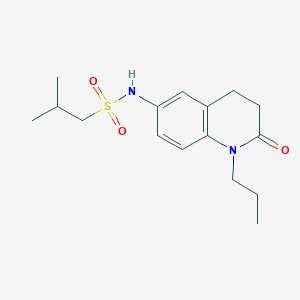
![5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2389596.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2389597.png)
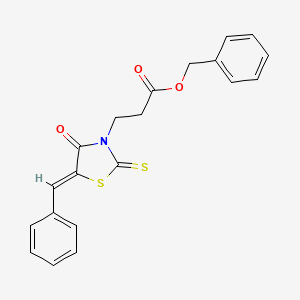
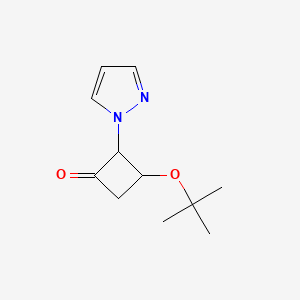
![Methyl 4-[3-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]benzoate](/img/structure/B2389602.png)
